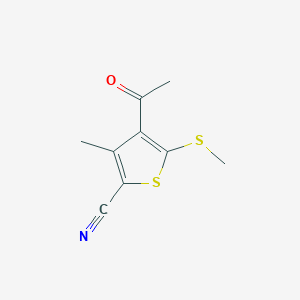

4-Acetyl-3-methyl-5-(methylthio)thiophene-2-carbonitrile

Description

Properties

IUPAC Name |

4-acetyl-3-methyl-5-methylsulfanylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS2/c1-5-7(4-10)13-9(12-3)8(5)6(2)11/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTXSMCMTVEYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)C)SC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384855 | |

| Record name | 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-62-7 | |

| Record name | 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The CuCl₂-catalyzed method leverages S,S-disubstituted enones and diazo compounds to construct the thiophene core. This approach, developed by He et al., enables the synthesis of tetrasubstituted thiophenes under mild conditions. For 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carbonitrile, the reaction involves:

-

S,S-disubstituted enone : 3-(bis(methylthio)methylene)pentane-2,4-dione.

-

Diazo compound : Ethyl diazoacetate or cyano-substituted diazo reagents.

The annulative coupling proceeds via carbene insertion into the enone’s C═C bond, followed by cyclization to form the thiophene ring.

Optimized Conditions

Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | 10 mol% CuCl₂ | Maximizes cyclization efficiency |

| Solvent | Trifluoromethylbenzene | Enhances solubility of intermediates |

| Temperature | 80°C | Balances reaction rate and side reactions |

| Molar Ratio (Enone:Diazo) | 1:2 | Ensures complete conversion |

Under these conditions, yields of 68–85% are achievable for analogous thiophenes.

Mechanistic Insights

Density functional theory (DFT) studies on related systems suggest:

-

Carbene Formation : CuCl₂ activates the diazo compound, generating a copper-bound carbene.

-

Nucleophilic Attack : The thiocarbonyl sulfur attacks the electrophilic carbene, forming a thiocarbonyl ylide intermediate.

-

1,5-Dipolar Cyclization : The ylide undergoes electrocyclization to yield the thiophene core.

-

Functionalization : Acetyl and cyano groups are introduced via subsequent ketone oxidation and nitrile substitution.

This mechanism is supported by high regioselectivity observed in thieno[2,3-b]thiophene derivatives.

KOH-Mediated Cyclization of Cyanothioacetamide and α-Thiocyanatoacetophenone

Synthetic Pathway

This method, adapted from Kurbatov et al., involves a Michael addition-cyclization sequence:

-

Michael Adduct Formation : Cyanothioacetamide reacts with α-thiocyanatoacetophenone in ethanol under KOH catalysis.

-

Cyclization : Intramolecular nucleophilic substitution (Sₙ2) or addition-elimination forms the dihydrothiophene intermediate.

-

Oxidation : The dihydrothiophene is oxidized to the fully aromatic thiophene.

Procedure and Optimization

-

Reagents :

-

Cyanothioacetamide (5 mmol)

-

α-Thiocyanatoacetophenone (5 mmol)

-

10% aqueous KOH (4 mL)

-

-

Conditions :

-

Solvent: Ethanol

-

Temperature: 25°C

-

Reaction Time: 1 hour

-

Limitations and Solutions

-

Low Atom Economy : Excess KOH and multiple steps reduce efficiency.

-

Byproduct Formation : Competing pathways (e.g., elimination of HNCS) necessitate careful pH control.

-

Purification : Recrystallization from EtOH-acetone improves purity but reduces yield.

Comparative Analysis of Methods

Advanced Functionalization Strategies

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-3-methyl-5-(methylthio)thiophene-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

4-Acetyl-3-methyl-5-(methylthio)thiophene-2-carbonitrile has shown promise in medicinal applications, particularly in the development of pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively.

Case Studies

- Antimicrobial Activity : Research has indicated that thiophene derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound showed significant activity against various bacterial strains, suggesting potential as antibacterial agents .

- Anti-inflammatory Agents : Another area of research focuses on the anti-inflammatory effects of thiophene derivatives. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus providing a basis for further investigation into its potential as an anti-inflammatory drug .

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in organic electronics.

Applications

- Organic Photovoltaics : Thiophene derivatives are often utilized in organic solar cells due to their ability to absorb light and convert it into electrical energy efficiently. The incorporation of this compound into polymer blends may enhance the photovoltaic performance of these materials .

- Conductive Polymers : This compound can also be used to synthesize conductive polymers, which are essential in the development of flexible electronic devices. Its incorporation can improve the conductivity and stability of these materials .

Agricultural Chemistry

In agricultural chemistry, compounds like this compound are explored for their potential as agrochemicals.

Potential Uses

Mechanism of Action

The mechanism of action of 4-Acetyl-3-methyl-5-(methylthio)thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active metabolites. These metabolites can interact with cellular targets, such as enzymes and receptors, to exert their effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 4-Acetyl-3-methyl-5-(methylthio)thiophene-2-carbonitrile with structurally analogous compounds, focusing on substituent effects, biological activities, and synthetic pathways.

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Key Observations:

The acetyl group in the target compound and 5-acetyl-2-amino-4-phenylthiophene-3-carbonitrile () introduces electron-withdrawing effects, which may stabilize reactive intermediates in antiviral pathways . Carboxylate esters (e.g., compound 2b) and benzoyl groups () alter solubility and metabolic stability, impacting bioavailability .

Antibacterial Activity: Compound 2b demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to its amino and methylthio substituents . The target compound’s acetyl group may enhance activity due to increased electrophilicity.

Antiviral Potential: Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate () showed inhibition of Hepatitis B Virus (HBV) replication at 10 µM, linked to its dimethylamino and carboxylate groups . The target compound’s methylthio group could similarly disrupt viral protein interactions.

Synthetic Pathways: The target compound is synthesized via multi-step reactions involving ketene dithioacetals and chloroacetonitrile, similar to the methodology for compound 2b . In contrast, 5-acetyl-2-amino-4-phenylthiophene-3-carbonitrile () is derived from Gewald reactions, emphasizing the versatility of thiophene synthesis .

Research Findings and Implications

- Antibacterial Applications: Thiophenes with methylthio and amino groups (e.g., compound 2b) exhibit structure-dependent activity, suggesting that the target compound’s acetyl group may synergize with its methylthio substituent for enhanced efficacy .

- Structural Optimization : Replacing the acetyl group with bulkier substituents (e.g., benzoyl in ) could modulate steric effects and target specificity .

Biological Activity

4-Acetyl-3-methyl-5-(methylthio)thiophene-2-carbonitrile (CAS No. 175202-62-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H9NOS2

- Molecular Weight : 211.30 g/mol

- Purity : 95% .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process often includes:

- Formation of thiophene derivatives.

- Acetylation and methylation steps.

- Introduction of the cyano group through nucleophilic substitution or other methods.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound, particularly against Gram-positive and Gram-negative bacteria.

| Organism | Activity | Reference |

|---|---|---|

| Escherichia coli (E. coli) | Moderate inhibition | |

| Staphylococcus aureus (S. aureus) | Significant inhibition | |

| Klebsiella pneumoniae | Variable activity |

In vitro assays demonstrated that this compound exhibits antibacterial effects comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development.

Antitumor Activity

Recent investigations into the antitumor properties of various thiophene derivatives have indicated that compounds similar to this compound may possess significant cytotoxic effects against cancer cell lines.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MKN-45 (gastric adenocarcinoma) | 15.0 | |

| L1210 (lymphoid leukemia) | 12.5 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways, which are critical for cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Interaction with Cellular Targets : It has been suggested that this compound could interact with nicotinic acetylcholine receptors (nAChRs), which are known targets for various therapeutic agents in pain management and cancer treatment .

- Oxidative Stress Induction : The presence of the thioketone functional group may contribute to oxidative stress in microbial and cancer cells, leading to cell death.

Case Studies

- Antibacterial Efficacy : In a study assessing the antibacterial properties against E. coli and S. aureus, the compound showed a minimum inhibitory concentration (MIC) comparable to traditional antibiotics, indicating its potential as an alternative therapeutic agent .

- Anticancer Research : A synthesized derivative demonstrated promising cytotoxicity against MKN-45 cells, with further studies needed to elucidate its specific pathways and mechanisms involved in inducing apoptosis .

Q & A

What are the recommended synthetic routes for 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carbonitrile, and how can reaction yields be optimized?

Basic Research Question

A multi-step synthesis starting with Gewald reaction derivatives is commonly employed for structurally analogous thiophene carbonitriles. For example, thiophene precursors are synthesized via condensation of ketones with malononitrile derivatives in the presence of elemental sulfur and sodium bicarbonate (e.g., THF at 35°C, as in the synthesis of 2-amino-4-phenylthiophene-3-carbonitrile ). Subsequent functionalization (e.g., acetylation, methylation) requires careful control of stoichiometry and catalysts (e.g., ZnCl₂ for cyclization ). Optimizing yields involves:

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction homogeneity.

- Catalyst screening : Transition-metal catalysts or Lewis acids (e.g., ZnCl₂) improve regioselectivity.

- Purification : Recrystallization from ethanol or acetonitrile removes byproducts .

How should researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?

Advanced Research Question

Conflicting spectral assignments often arise from tautomerism or solvent effects. For example:

- NMR discrepancies : Compare experimental - and -NMR shifts with density functional theory (DFT)-calculated values to validate structural assignments .

- IR absorption bands : The carbonyl (C=O) stretch near 1680–1700 cm⁻¹ and nitrile (C≡N) stretch near 2220 cm⁻¹ must be distinct from thioether (C-S) vibrations .

- Cross-validation : Use LC-MS or HRMS to confirm molecular weight and isotopic patterns .

What experimental protocols ensure accurate characterization of this compound’s physicochemical properties?

Basic Research Question

Follow standardized protocols for:

- Melting point determination : Use differential scanning calorimetry (DSC) or capillary methods.

- Chromatographic purity : TLC (Rf values) and HPLC (gradient elution with MeCN:H₂O) .

- Microanalysis : Verify elemental composition (C, H, N, S) within ±0.4% of theoretical values .

How can computational methods (e.g., DFT) predict the reactivity or electronic properties of this compound?

Advanced Research Question

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Electrophilic sites : Localize electron-deficient regions (e.g., carbonitrile group) for nucleophilic attack.

- Frontier molecular orbitals : HOMO-LUMO gaps correlate with stability and optoelectronic applications .

- Solvent effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments .

What strategies mitigate challenges in functionalizing the methylthio group without side reactions?

Advanced Research Question

The methylthio (-SCH₃) group is susceptible to oxidation or nucleophilic displacement. Strategies include:

- Protecting groups : Use tert-butylthio or benzylthio analogs temporarily.

- Mild oxidants : Selectively oxidize -SCH₃ to sulfoxide/sulfone with mCPBA or H₂O₂ under controlled pH .

- Radical stabilization : Employ TEMPO or AIBN to direct regioselective modifications .

How can researchers design biological activity assays for this compound?

Basic Research Question

Prioritize assays based on structural analogs:

- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains .

- Enzyme inhibition : Screen against acetylcholinesterase or kinases using fluorometric assays .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

What are the key challenges in scaling up synthesis while maintaining purity?

Advanced Research Question

Scale-up introduces impurities from incomplete purification or side reactions. Solutions:

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., acetylations).

- Crystallization engineering : Optimize cooling rates and antisolvent addition for high-purity crystals .

- Process analytics : In-line PAT (process analytical technology) monitors critical quality attributes .

How do structural modifications (e.g., substituting methylthio with other groups) impact bioactivity?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.